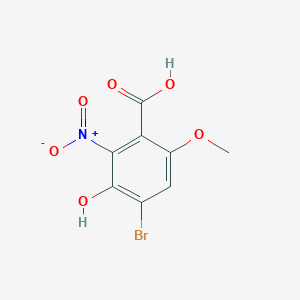
4-Bromo-3-hydroxy-6-methoxy-2-nitrobenzoic acid
Cat. No. B8368057
M. Wt: 292.04 g/mol
InChI Key: HRDBLCOYHJLCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05523475
Procedure details


Sodium nitrate (361 mg, 4.25 mmol) was dissolved in water (4 mL) and LaNO3 *6H2O (18 mg, 0.04 mmol) and HCl (12M, 4 mL) were added. The solution was cooled to 0° C. and a slurry of 4-bromo-3-hydroxy-6-methoxybenzoic acid in diethyl ether (20 mL) was added to the reaction mixture in portions during 10 min. After slowly raising the temperature to room temperature the mixture was stirred for 7 h. Extraction between H2O (20 mL) and CH2Cl2 (3×30 mL), drying the organic phase with MgSO4, filtration and evaporation under reduced pressure gave a mixture of products. Purification by silica gel chromatography (HOAc-EtOAc-toluene 1:2:8) gave the title compound (0.6 g). 1H NMR (CD3OD): δ7.57 (s, 1H), 3.85 (s, 3H). MS (EI, 70 eV): m/z (rel. int.) 291/293 (M+, 21/19).


[Compound]
Name
LaNO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])([O-])=[O:2].[Na+].Cl.[Br:7][C:8]1[CH:16]=[C:15]([O:17][CH3:18])[C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=1[OH:19]>O.C(OCC)C>[Br:7][C:8]1[CH:16]=[C:15]([O:17][CH3:18])[C:11]([C:12]([OH:14])=[O:13])=[C:10]([N+:1]([O-:4])=[O:2])[C:9]=1[OH:19] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
361 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
LaNO3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C(=O)O)C(=C1)OC)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 7 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After slowly raising the temperature to room temperature the mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction between H2O (20 mL) and CH2Cl2 (3×30 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying the organic phase
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
with MgSO4, filtration and evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of products
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by silica gel chromatography (HOAc-EtOAc-toluene 1:2:8)
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=C(C(=O)O)C(=C1)OC)[N+](=O)[O-])O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
